[2-(2-methylphenyl)-4-quinolyl](morpholino)methanone
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Overview
Description
2-(2-methylphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline core substituted with a 2-methylphenyl group and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)-4-quinolylmethanone typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate to form quinoline intermediates . The morpholino group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often utilized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)-4-quinolylmethanone undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized to enhance their biological activity .
Scientific Research Applications
2-(2-methylphenyl)-4-quinolylmethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the morpholino group can enhance binding affinity and specificity . This dual interaction can lead to the inhibition of key biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in their functional groups, leading to different biological activities.
Quinoline-4-ols: Similar in structure but with hydroxyl groups that confer different chemical reactivity and biological properties.
Uniqueness
2-(2-methylphenyl)-4-quinolylmethanone is unique due to its combination of a quinoline core with a morpholino group, which enhances its potential as a therapeutic agent by improving its binding properties and specificity .
Properties
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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